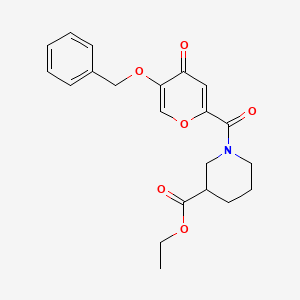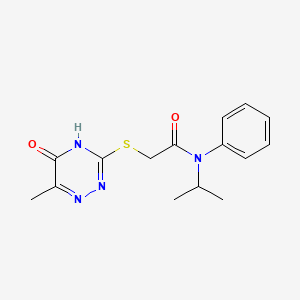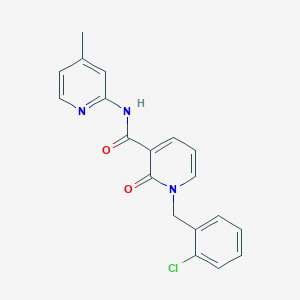![molecular formula C24H27N3O3 B2947293 1-allyl-4-(1-(2-hydroxy-3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 1018147-10-8](/img/structure/B2947293.png)
1-allyl-4-(1-(2-hydroxy-3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains an allyl group, which is a substituent with the structural formula −CH2−HC=CH2 . It also contains a benzo[d]imidazol-2-yl group and a pyrrolidin-2-one group, both of which are common in many organic compounds.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an allyl group with a compound containing the benzo[d]imidazol-2-yl group and the pyrrolidin-2-one group. The exact synthesis process would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The allyl group would provide unsaturation, while the benzo[d]imidazol-2-yl and pyrrolidin-2-one groups would contribute to the compound’s aromaticity and cyclic structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the allyl group, which is known to be reactive due to its unsaturation . The benzo[d]imidazol-2-yl and pyrrolidin-2-one groups could also participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the allyl group could make the compound more volatile, while the benzo[d]imidazol-2-yl and pyrrolidin-2-one groups could contribute to its solubility in various solvents .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
The compound and its analogs are involved in complex synthetic processes. For instance, Katritzky et al. (2000) demonstrated novel syntheses of hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines, showcasing the versatility of such compounds in generating structurally diverse molecules with potential biological activities Katritzky, Qiu, He, & Yang, 2000. Similarly, Abecassis, Gibson, and Martín-Fontecha (2009) explored the synthesis of enantioenriched secondary and tertiary alcohols via tricarbonylchromium(0) complexes, indicating the role of such compounds in enantioselective synthesis Abecassis, Gibson, & Martín-Fontecha, 2009.
Catalytic Applications
In the field of catalysis, Díez et al. (2012) presented imidazole-based ruthenium(IV) complexes as highly efficient bifunctional catalysts for the redox isomerization of allylic alcohols in aqueous media, showcasing how related compounds facilitate significant advancements in catalysis Díez, Gimeno, Lledós, Suárez, & Vicent, 2012.
Molecular Interactions and Functional Group Transformations
The study of molecular interactions and functional group transformations is another area where these compounds find application. For example, the work by Hashmi, Yang, and Rominger (2012) on the gold(I)-catalyzed rearrangement of 3-silyloxy-1,5-enynes for efficient synthesis of heterocycles emphasizes the utility of allyl and imidazole moieties in facilitating complex molecular transformations Hashmi, Yang, & Rominger, 2012.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-3-12-26-14-18(13-23(26)29)24-25-20-9-5-6-10-21(20)27(24)15-19(28)16-30-22-11-7-4-8-17(22)2/h3-11,18-19,28H,1,12-16H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKNPGRXEUPBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 1-methoxy-3-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2947213.png)


![1-(3-chloro-4-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2947216.png)

![methyl N-{4-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}carbamate](/img/structure/B2947219.png)

![N-[(2-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2947223.png)

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2947226.png)


![N-{[4-(furan-3-yl)phenyl]methyl}adamantane-1-carboxamide](/img/structure/B2947231.png)
